Tolnidamine

概要

説明

2. 製法

合成ルートと反応条件: トルニダミンは、特定の条件下で、4-クロロ-2-メチルベンジルクロリドとインダゾール-3-カルボン酸を反応させる多段階プロセスによって合成できます。 この反応は通常、水酸化ナトリウムまたは炭酸カリウムなどの塩基を用いて求核置換反応を促進する .

工業的生産方法: トルニダミンの工業的生産は、同様の合成ルートを使用しますが、より大規模に行われます。 このプロセスは、より高い収率と純度を得るために最適化されており、再結晶やクロマトグラフィーなどの高度な精製技術が用いられることが多い .

準備方法

Synthetic Routes and Reaction Conditions: Tolnidamine can be synthesized through a multi-step process involving the reaction of 4-chloro-2-methylbenzyl chloride with indazole-3-carboxylic acid under specific conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

化学反応の分析

反応の種類: トルニダミンは、以下を含むさまざまな化学反応を起こします。

酸化: トルニダミンは酸化されて対応する酸化物を生成することができます。

還元: 還元反応は、トルニダミンを還元型に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化物を生成する可能性があり、置換反応はトルニダミンのさまざまな置換誘導体を生成する可能性があります .

科学的研究の応用

Male Reproductive Health

Tolnidamine has been extensively studied for its impact on male fertility. Research indicates that it induces reversible infertility in male rodents by disrupting spermatogenesis.

Case Studies and Findings

- Spermatogenic Disruption : In a study involving male rats, long-term exposure to this compound resulted in azoospermia (absence of sperm in semen) after 135 days of treatment. The compound caused significant impairment in sperm motility and morphology, indicating its potent effects on reproductive health .

- Reversibility of Effects : The adverse effects on sperm parameters were found to be reversible upon cessation of treatment, suggesting potential applications in contraceptive methods .

Anti-Cancer Applications

This compound exhibits anti-cancer properties through mechanisms that disrupt metabolic processes in tumor cells.

Treatment of Benign Prostatic Hyperplasia (BPH)

Recent patents have proposed the use of this compound and its analogs for the treatment and prevention of benign prostatic hyperplasia (BPH), a condition characterized by prostate enlargement leading to urinary symptoms.

Clinical Implications

- Symptom Relief : Administration of this compound has been associated with a reduction in the severity and frequency of BPH symptoms. It may also decrease prostate size and improve quality of life for affected individuals .

- Combination Therapies : The potential for using this compound in combination with other therapeutic agents for enhanced efficacy is being explored .

Other Biological Activities

Beyond reproductive health and cancer treatment, this compound's biological activities extend to anti-inflammatory effects and neuroprotection.

Research Insights

- Neuroprotective Effects : Emerging studies suggest that this compound may possess anti-inflammatory properties beneficial in neurological contexts, although further research is needed to fully elucidate these effects .

Summary Table of Applications

| Application Area | Mechanism/Effect | Clinical Relevance |

|---|---|---|

| Male Reproductive Health | Induces reversible infertility | Potential contraceptive agent |

| Anti-Cancer | Induces apoptosis via mitochondrial targeting | Treatment for various cancers |

| Treatment of Benign Prostatic Hyperplasia | Reduces symptoms and prostate size | Improved quality of life |

| Neuroprotection | Anti-inflammatory properties | Potential treatment for neurodegeneration |

作用機序

トルニダミンは、主に細胞の解糖を阻害することによって効果を発揮します。それは、解糖の最初のステップに不可欠な酵素であるミトコンドリアに結合したヘキソキナーゼを標的にします。ヘキソキナーゼを阻害することによって、トルニダミンは細胞のエネルギー産生を阻害し、細胞のATPレベルを低下させます。 この機構は、エネルギー産生のために解糖に大きく依存しているがん細胞に特に有効です .

さらに、トルニダミンは、ミトコンドリアの機能に影響を与えることでプログラム細胞死(アポトーシス)を誘導することが示されています。 これには、ミトコンドリア膜の脱分極、シトクロムCの放出、およびアポトーシスの経路の活性化が含まれます .

類似化合物との比較

トルニダミンは、ロニダミンやガメンダゾールなどの他のインダゾール誘導体と似ています。それは、抗がん剤と潜在的な男性用避妊薬という二重の役割を果たす点でユニークです。

類似化合物:

ロニダミン: 解糖を阻害し、抗がん特性について研究されています

ガメンダゾール: ロニダミンの誘導体であり、男性用避妊薬として調査されています.

トルニダミンのユニークさは、その特定の分子構造にあります。その構造により、がん細胞と精子形成細胞の両方を効果的に標的にすることができます .

生物活性

Tolnidamine is a compound that has garnered attention for its biological activities, particularly in the realm of male contraception and its effects on reproductive biology. This article delves into the mechanisms of action, biological effects, and relevant case studies regarding this compound's efficacy and applications.

This compound primarily exerts its biological effects through its interaction with Sertoli cells and germ cells within the seminiferous epithelium. The compound's antispermatogenic activity is significant, as it disrupts normal spermatogenesis, leading to reduced fertility in male subjects. The following mechanisms have been identified:

- Inhibition of Germ Cell Development : this compound induces apoptosis in germ cells, leading to decreased sperm production. This effect is mediated through the disruption of mitochondrial function, which is crucial for energy metabolism in these cells .

- Impact on Sertoli Cells : Sertoli cells play a vital role in supporting germ cell development. This compound affects these cells by altering their cytoskeletal structure, which can lead to further impairment in sperm maturation and release .

Biological Effects

The biological activities of this compound extend beyond contraceptive applications. Research has indicated several other potential effects:

- Antitumor Activity : Similar to other compounds like lonidamine, this compound may exhibit anticancer properties by inducing mitochondrial dysfunction in tumor cells. This results in reduced ATP production and increased apoptosis .

- Metabolic Disruption : By inhibiting glycolysis and mitochondrial respiration, this compound can starve rapidly dividing cancer cells of energy, thereby inhibiting their growth .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Contraceptive Efficacy : In a controlled study involving male rats, administration of this compound resulted in a significant reduction in sperm count and motility. The infertility rate reached 100% within three weeks post-treatment, demonstrating its potential as a male contraceptive agent .

- Tumor Cell Studies : Research has shown that this compound can induce apoptosis in various cancer cell lines by disrupting mitochondrial function. In vitro studies demonstrated that treatment with this compound led to increased lactate accumulation within tumor cells, causing intracellular acidosis and cell death .

Data Table: Summary of Biological Activities

特性

CAS番号 |

50454-68-7 |

|---|---|

分子式 |

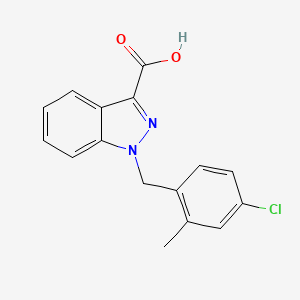

C16H13ClN2O2 |

分子量 |

300.74 g/mol |

IUPAC名 |

1-[(4-chloro-2-methylphenyl)methyl]indazole-3-carboxylic acid |

InChI |

InChI=1S/C16H13ClN2O2/c1-10-8-12(17)7-6-11(10)9-19-14-5-3-2-4-13(14)15(18-19)16(20)21/h2-8H,9H2,1H3,(H,20,21) |

InChIキー |

IWKDFIXLGQOEKD-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)Cl)CN2C3=CC=CC=C3C(=N2)C(=O)O |

正規SMILES |

CC1=C(C=CC(=C1)Cl)CN2C3=CC=CC=C3C(=N2)C(=O)O |

外観 |

Solid powder |

Key on ui other cas no. |

50454-68-7 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

NSC 283448; NSC-283448; NSC283448; Tolnidamine; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。